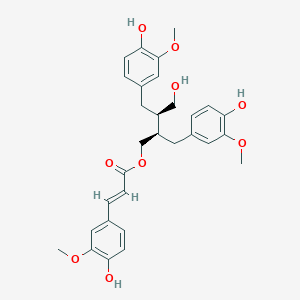
Hanultarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hanultarin is a natural product found in Hypericum chinense, Cratoxylum cochinchinense, and Hypericum monogynum with data available.
Applications De Recherche Scientifique
Cytotoxic Properties and Actin Cytoskeleton Inhibition
Hanultarin, derived from the seeds of Trichosanthes kirilowii, exhibits significant cytotoxic effects against various cancer cell lines, including human lung carcinoma and melanoma cells. It has been identified as an inhibitor of actin cytoskeleton polymerization in normal epidermal keratinocytes, hinting at its unique biological properties compared to other similar compounds (Moon, Rahman, Kim, & Kee, 2008).
Synthesis and Evaluation for Cancer Treatment
The synthesis of hanultarin and its derivatives has been explored, showing that the feruloyl diester derivative of secoisolariciresinol is particularly potent against cancer cells. This discovery is notable as both ferulic acid and secoisolariciresinol, commonly found in many plants, exhibit no cytotoxicity on their own, yet their combination in hanultarin demonstrates significant cytotoxic effects (Lee, Ahamed, Kumar, Rhee, Moon, & Hong, 2011).
Source Diversity and Cytotoxicity
Hanultarin is also found in the roots of Berberis amurensis, where its cytotoxicity against various human cancer cell lines was confirmed, reinforcing its potential in cancer research (Park, Lee, Kim, Lee, Noh, Choi, & Lee, 2009).
Propriétés
Nom du produit |
Hanultarin |
|---|---|
Formule moléculaire |
C30H34O9 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H34O9/c1-36-27-14-19(4-8-24(27)32)7-11-30(35)39-18-23(13-21-6-10-26(34)29(16-21)38-3)22(17-31)12-20-5-9-25(33)28(15-20)37-2/h4-11,14-16,22-23,31-34H,12-13,17-18H2,1-3H3/b11-7+/t22-,23-/m0/s1 |
Clé InChI |
YXLRFCDMMBITIW-ZDRWSHPDSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O |
Synonymes |
hanultarin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
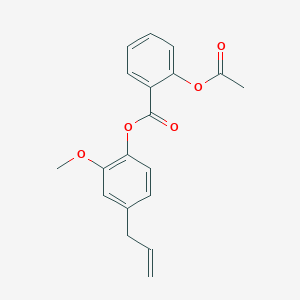
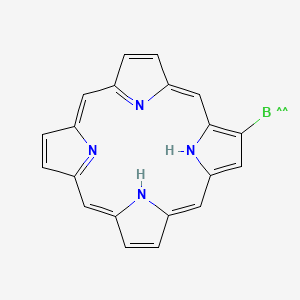
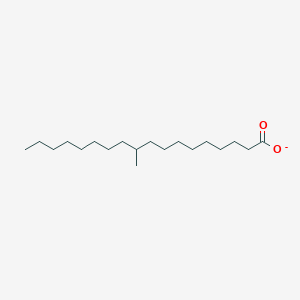
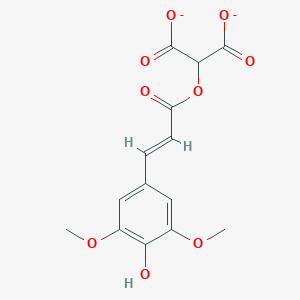
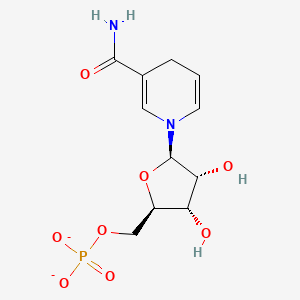
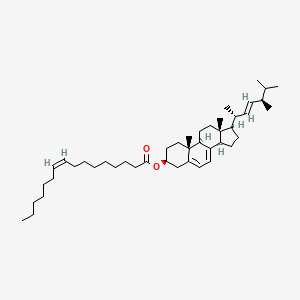

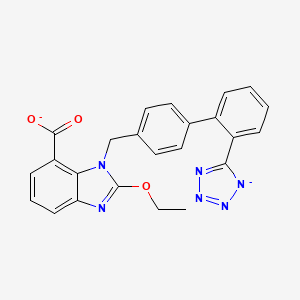
![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
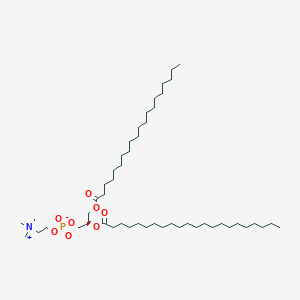
![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)